4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol,monohydrochloride
Description
This compound is a chiral benzenemethanol derivative with a methyl group at the 4-position of the benzene ring and a methylamino-substituted ethyl group at the alpha position. Its stereochemistry is defined by the (1R) configuration in the ethylamine moiety, which influences its biological activity and receptor interactions. The monohydrochloride salt enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFKODAFZRBBOK-ROLPUNSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H](C)NC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol typically involves the reduction of the corresponding ketone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often using solvents like ether or tetrahydrofuran (THF) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield secondary amines or alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Halides, amines
Scientific Research Applications
4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions due to its structural similarity to ephedrine.
Mechanism of Action
The mechanism of action of 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol involves its interaction with adrenergic receptors in the body. It mimics the action of natural neurotransmitters like norepinephrine, leading to increased release of these neurotransmitters and subsequent stimulation of the central nervous system. This results in effects such as bronchodilation and increased heart rate .
Comparison with Similar Compounds
Ritodrine Hydrochloride
- Structure: (αS)-rel-4-hydroxy-α-[(1R)-1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]-benzenemethanol, monohydrochloride.
- Key Differences: Substitution at the 4-position: Hydroxyl group (Ritodrine) vs. methyl group (target compound). Amine substituent: Ritodrine has a 2-(4-hydroxyphenyl)ethylamino group, while the target compound features a methylamino group.
- Functional Impact: Ritodrine’s hydroxyl groups enhance water solubility and adrenergic β2 receptor selectivity, making it effective for uterine relaxation .
Adrenaline Hydrochloride
- Structure: 4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol hydrochloride (Epinephrine).
- Key Differences :
- Catechol backbone (two hydroxyl groups at 3,4-positions) vs. single methyl-substituted benzene ring.
- Adrenaline has a secondary alcohol and methylamine on the ethyl chain.
- Functional Impact :
Triazole Derivatives (e.g., 1391468-05-5)
- Structure: (alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride.
- Key Differences :
- Presence of a triazole ring vs. benzene ring.
- Fluorine substituents at 2,4-positions enhance electronegativity and metabolic resistance.
- Functional Impact: Triazole derivatives often exhibit antifungal or antimicrobial activity due to heterocyclic interactions with enzymes (e.g., CYP450). The target compound’s benzenemethanol scaffold may prioritize adrenergic or serotonergic pathways .
Pharmacological and Physicochemical Comparison
Research Findings
- Ritodrine Hydrochloride : Clinical studies highlight its β2 selectivity, reducing uterine contractions with minimal cardiac side effects .
- Adrenaline Hydrochloride : Rapid metabolism (COMT-mediated) limits its half-life, necessitating frequent dosing .
- Target Compound : Structural modifications (methyl group, simplified amine) may extend half-life compared to Ritodrine but require validation in receptor-binding assays.
Biological Activity
4-Methyl-α-[(1R)-1-(methylamino)ethyl]-benzenemethanol, monohydrochloride, also known as 4-methylmethcathinone (4-MeMC), is a synthetic compound belonging to the cathinone class. It is structurally related to mephedrone and has gained attention for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of 4-MeMC, including its pharmacological effects, toxicity, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H17NO·HCl
- Molecular Weight : 215.7 g/mol
- CAS Registry Number : 117342-78-6
The compound features a methylamino group attached to a substituted benzene ring, contributing to its biological activity.
Pharmacological Effects
4-MeMC exhibits stimulant properties similar to other cathinones. Its primary mechanism involves the inhibition of the reuptake of monoamines, particularly dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.
- Dopamine Reuptake Inhibition : Increases dopamine levels in the synaptic cleft, which can enhance mood and energy levels.
- Norepinephrine Release : Promotes alertness and physical activity.
Biological Activity Overview
| Activity | Description |
|---|---|
| Stimulant Effects | Increased alertness, euphoria, and energy. |
| Neurotransmitter Interaction | Primarily affects dopamine and norepinephrine pathways. |
| Potential Therapeutic Uses | Investigated for use in treating certain mood disorders and attention deficits. |
Toxicity and Side Effects
Research indicates that 4-MeMC may have a risk profile similar to other stimulants, with potential side effects including:
- Increased heart rate
- Hypertension
- Anxiety and agitation
- Risk of dependence
Case Studies
- Case Study on Substance Use : A study reported instances of acute intoxication due to 4-MeMC use, highlighting symptoms such as tachycardia and psychomotor agitation. These findings emphasize the need for caution regarding its recreational use.
- Toxicological Analysis : In forensic settings, 4-MeMC has been identified in biological samples from individuals presenting with stimulant-related symptoms, reinforcing its classification as a psychoactive substance.
Research Findings
Recent studies have focused on the pharmacokinetics and metabolic pathways of 4-MeMC:
- Metabolism : The compound is metabolized primarily in the liver, with metabolites excreted in urine. Notably, it shares metabolic pathways with mephedrone.
- Analytical Methods : Advanced techniques such as mass spectrometry have been employed for detecting 4-MeMC in biological samples, aiding forensic investigations.
Comparative Analysis with Related Compounds
| Compound | Dopamine Activity | Norepinephrine Activity | Toxicity Profile |
|---|---|---|---|
| 4-Methylmethcathinone (4-MeMC) | Moderate | High | Moderate |
| Mephedrone | High | Moderate | High |
| Methamphetamine | Very High | Very High | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
